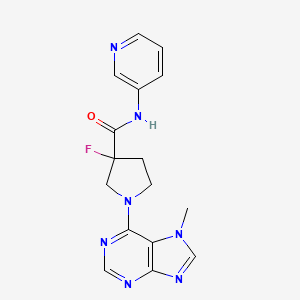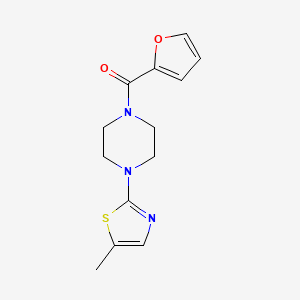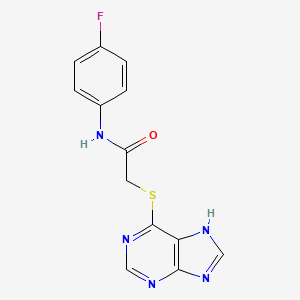
3-fluoro-1-(7-methyl-7H-purin-6-yl)-N-(pyridin-3-yl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-1-(7-methyl-7H-purin-6-yl)-N-(pyridin-3-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are often studied for their potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-1-(7-methyl-7H-purin-6-yl)-N-(pyridin-3-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials may include purine derivatives, pyrrolidine, and pyridine compounds. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the fluoro group.
Amidation reactions: to form the carboxamide linkage.
Cyclization reactions: to construct the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate reactions.
Solvents: to dissolve reactants and control reaction rates.
Temperature and pressure control: to ensure optimal reaction conditions.
化学反応の分析
Types of Reactions
3-fluoro-1-(7-methyl-7H-purin-6-yl)-N-(pyridin-3-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer and viral infections.
Industry: Potential use in the development of new materials or pharmaceuticals.
作用機序
The mechanism of action of 3-fluoro-1-(7-methyl-7H-purin-6-yl)-N-(pyridin-3-yl)pyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit specific enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
類似化合物との比較
Similar Compounds
Adenosine derivatives: Known for their roles in cellular signaling and potential therapeutic applications.
Purine analogs: Studied for their antiviral and anticancer properties.
Uniqueness
3-fluoro-1-(7-methyl-7H-purin-6-yl)-N-(pyridin-3-yl)pyrrolidine-3-carboxamide is unique due to its specific structural features, such as the fluoro group and the combination of purine, pyrrolidine, and pyridine moieties. These features may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C16H16FN7O |
|---|---|
分子量 |
341.34 g/mol |
IUPAC名 |
3-fluoro-1-(7-methylpurin-6-yl)-N-pyridin-3-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H16FN7O/c1-23-10-21-13-12(23)14(20-9-19-13)24-6-4-16(17,8-24)15(25)22-11-3-2-5-18-7-11/h2-3,5,7,9-10H,4,6,8H2,1H3,(H,22,25) |
InChIキー |
SEUBTEUAFIPUQB-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCC(C3)(C(=O)NC4=CN=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B15117556.png)
![5-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-2,4-dimethyl-1,3-thiazole](/img/structure/B15117577.png)
![6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine](/img/structure/B15117583.png)
![4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine](/img/structure/B15117585.png)
![4-Cyclopropyl-2-methyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B15117597.png)
![6-ethyl-5-fluoro-N-methyl-N-{[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B15117598.png)
![9-cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B15117602.png)
![1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-phenylpropan-1-one](/img/structure/B15117614.png)

![4-Methanesulfonyl-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B15117617.png)
![3-Phenyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15117621.png)
![3,5-dimethyl-4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole](/img/structure/B15117626.png)

![3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2,4-oxadiazole](/img/structure/B15117641.png)
